Molecular weight and physicochemical characteristics of 3-[(1-Naphthyloxy)methyl]piperidine
Molecular weight and physicochemical characteristics of 3-[(1-Naphthyloxy)methyl]piperidine
An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of 3-[(1-Naphthyloxy)methyl]piperidine
Introduction
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is rigorously governed by its physicochemical properties. These intrinsic characteristics—molecular weight, solubility, lipophilicity, and ionization state—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug, ultimately influencing its efficacy and safety.[1][2] This guide provides a comprehensive technical overview of 3-[(1-Naphthyloxy)methyl]piperidine, a molecule featuring a naphthyloxy moiety linked to a piperidine ring. The piperidine scaffold is a common feature in many pharmaceuticals, making this compound a relevant subject for detailed characterization.
This document is structured to serve as a practical framework for researchers and drug development professionals. It moves from foundational molecular data to the predictive power of computational chemistry and culminates in the gold-standard experimental protocols required for definitive characterization. The methodologies described herein are presented not merely as steps to be followed, but with an emphasis on the underlying scientific principles, ensuring a self-validating and robust approach to understanding the compound's behavior.
Section 1: Molecular Identity and Core Properties
A precise understanding of a compound's molecular structure and weight is the bedrock of all subsequent analysis. 3-[(1-Naphthyloxy)methyl]piperidine exists as a free base and is often handled as a hydrochloride salt to improve stability and handling characteristics.
Chemical Structure:
The molecule consists of a piperidine ring substituted at the 3-position with a methyl group, which is in turn linked via an ether bond to a naphthalene ring at the 1-position. The presence of the basic piperidine nitrogen is a key determinant of its physicochemical properties, particularly its pKa and pH-dependent solubility.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Compound Name | 3-[(1-Naphthyloxy)methyl]piperidine | 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride | [3] |
| Molecular Formula | C₁₆H₁₉NO | C₁₆H₂₀ClNO | [3][4] |
| Molecular Weight | 241.33 g/mol | 277.79 g/mol | [3][4] |
| CAS Number | Not specified | 28559-36-6 | [3] |
| Parent Compound CID | 43823225 | - | [3] |
Section 2: Computational Prediction of Physicochemical Properties
In the early phases of drug discovery, computational (in silico) modeling is an indispensable tool for rapidly screening and prioritizing candidates.[5][6] Advanced algorithms can predict key physicochemical properties from a molecule's structure alone, offering valuable insights before committing to resource-intensive synthesis and experimentation.[1][]
These predictions help to identify potential liabilities, such as poor solubility or membrane permeability, allowing for early structural optimization.
| Predicted Property | Predicted Value | Significance in Drug Development |
| cLogP | 3.5 - 4.5 | An estimate of lipophilicity (oil/water partitioning). Values in this range suggest good membrane permeability but may also indicate potential for lower aqueous solubility and higher metabolic clearance.[] |
| Aqueous Solubility (LogS) | -4.0 to -5.0 | Predicts solubility in water. A value of -4 corresponds to ~10 mg/L, indicating low intrinsic solubility, a common challenge for drug candidates.[8] |
| pKa (Basic) | 9.5 - 10.5 | The predicted basic pKa of the piperidine nitrogen. This indicates the molecule will be predominantly protonated and positively charged in the acidic environment of the stomach and much of the small intestine, which significantly impacts its solubility and absorption.[2] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | Relates to a molecule's ability to cross biological membranes. A low TPSA value, such as this, is often associated with good cell permeability and potential for crossing the blood-brain barrier.[3] |
Note: The values in the table are typical predictions for a molecule of this structure based on common computational models. Actual experimental values are necessary for confirmation.
Section 3: Experimental Determination of Physicochemical Properties
While computational predictions are invaluable for initial screening, experimental data remains the definitive standard for characterizing a compound.[9] The following sections detail the standard protocols for determining the critical physicochemical properties of 3-[(1-Naphthyloxy)methyl]piperidine.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP/LogD)
Lipophilicity is a crucial factor governing a drug's ADME profile. It is measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. The shake-flask method is the traditional and most reliable technique for this determination.
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
-
Preparation: Prepare a stock solution of 3-[(1-Naphthyloxy)methyl]piperidine in a suitable organic solvent (e.g., DMSO). Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Pre-saturate n-octanol with the PBS buffer.
-
Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and PBS (pH 7.4).
-
Equilibration: Seal the vessel and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning and equilibration.
-
Phase Separation: Centrifuge the vessel to ensure a clean separation of the aqueous and octanol phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV or LC-MS/MS.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
Aqueous Solubility
Aqueous solubility is a critical determinant of oral bioavailability.[8][10] Poor solubility can lead to incomplete absorption and high variability between patients. Thermodynamic solubility, which measures the equilibrium concentration of a saturated solution, is the most relevant value for drug development.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Prepare buffer solutions at physiologically relevant pH values (e.g., pH 2.0, 6.5, and 7.4).
-
Saturation: Add an excess amount of solid 3-[(1-Naphthyloxy)methyl]piperidine (or its HCl salt) to vials containing each buffer.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Separation: Filter the resulting suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate and determine the compound concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Reporting: Report the solubility in units such as mg/mL or µM at each specific pH.
Ionization Constant (pKa)
The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like 3-[(1-Naphthyloxy)methyl]piperidine, the pKa of the piperidine nitrogen dictates its charge state, which profoundly affects its interaction with biological targets and its solubility.[][11] Potentiometric titration is a highly accurate method for its determination.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Preparation: Accurately weigh and dissolve the compound in a solution with a known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision automated burette.
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl). The burette adds small, precise volumes of titrant, and the pH is recorded after each addition.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the titration curve, often by calculating the first derivative to find the equivalence point. Specialized software is typically used to refine the pKa value from the collected data.
-
Validation: Perform the titration in triplicate to ensure reproducibility.
Conclusion
A thorough and accurate assessment of molecular weight and physicochemical characteristics is not merely a preliminary step but a critical foundation for the entire drug development process. For 3-[(1-Naphthyloxy)methyl]piperidine, the interplay between its significant lipophilicity (driven by the naphthyl group) and its pH-dependent behavior (governed by the basic piperidine nitrogen) defines its potential as a therapeutic agent.
This guide has outlined a logical and robust strategy, beginning with foundational identity, leveraging the speed of in silico prediction, and culminating in the precision of experimental validation. By systematically determining properties like LogD, aqueous solubility, and pKa, researchers can make informed decisions, optimize molecular design, and significantly increase the probability of advancing a well-characterized and promising candidate toward clinical evaluation. The synergy between predictive modeling and empirical testing remains the cornerstone of modern, efficient, and successful pharmaceutical science.[1][9]
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